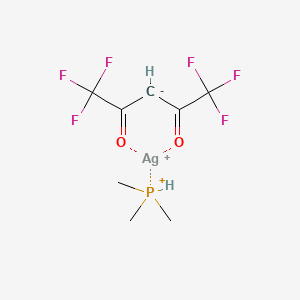
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) is a coordination compound with the molecular formula C8H11AgF6O2P. It is known for its unique properties and applications in various fields, including chemistry and industry. The compound is characterized by the presence of trimethylphosphine and hexafluoroacetylacetonate ligands coordinated to a silver ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) typically involves the reaction of silver salts with trimethylphosphine and hexafluoroacetylacetone. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture sensitivity. The general reaction can be represented as follows:
AgNO3+C5H2F6O2+P(CH3)3→C8H11AgF6O2P+HNO3
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state silver complexes.
Reduction: It can be reduced to elemental silver under specific conditions.
Substitution: The ligands can be substituted with other phosphine or acetylacetonate derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various phosphine ligands. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver oxide, while reduction can produce elemental silver.
Aplicaciones Científicas De Investigación
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and polymerization.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in antimicrobial coatings.
Industry: It is used in the production of high-purity silver films and coatings for electronic devices.
Mecanismo De Acción
The mechanism of action of Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) involves the coordination of the silver ion with the trimethylphosphine and hexafluoroacetylacetonate ligands. This coordination stabilizes the silver ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalytic activity in organic reactions or antimicrobial effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)copper(I)
- Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)gold(I)
Uniqueness
Trimethylphosphine(1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato)silver(I) is unique due to the presence of the silver ion, which imparts distinct properties such as antimicrobial activity and high reactivity in catalytic processes. Compared to its copper and gold analogs, the silver compound is more effective in certain applications, such as antimicrobial coatings and high-purity silver film production.
Propiedades
Fórmula molecular |
C8H11AgF6O2P+ |
|---|---|
Peso molecular |
392.00 g/mol |
Nombre IUPAC |
silver;1,1,1,5,5,5-hexafluoropentane-2,4-dione;trimethylphosphanium |
InChI |
InChI=1S/C5HF6O2.C3H9P.Ag/c6-4(7,8)2(12)1-3(13)5(9,10)11;1-4(2)3;/h1H;1-3H3;/q-1;;+1/p+1 |
Clave InChI |
DNWZBSANLHAIOL-UHFFFAOYSA-O |
SMILES canónico |
C[PH+](C)C.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


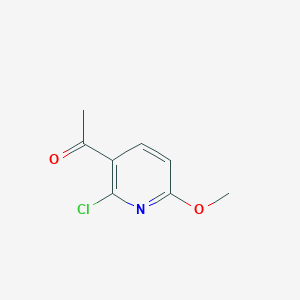

![1h-Pyrazolo[3,4-c]pyridine-1-carboxylic acid,5-bromo-3-chloro-,1,1-dimethylethyl ester](/img/structure/B12968937.png)
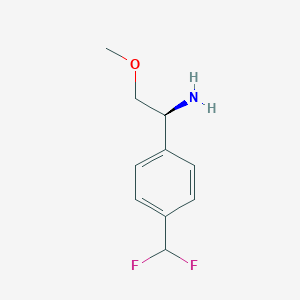
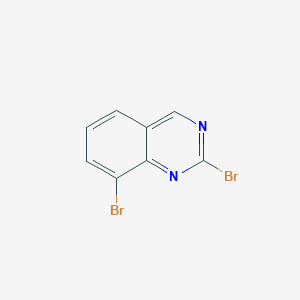
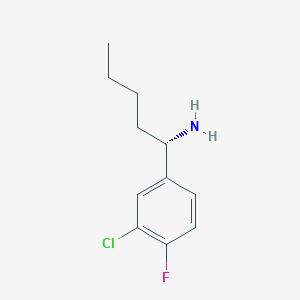
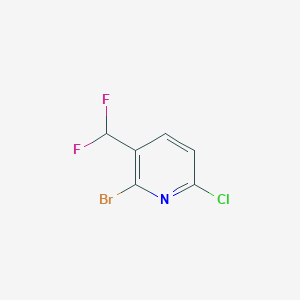
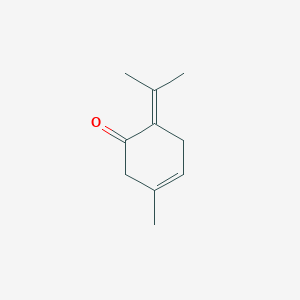
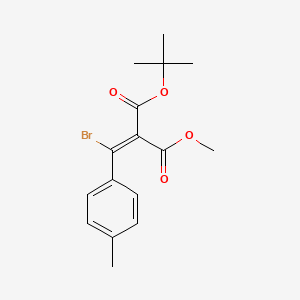
![7-(2,6-Dimethylphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B12968985.png)
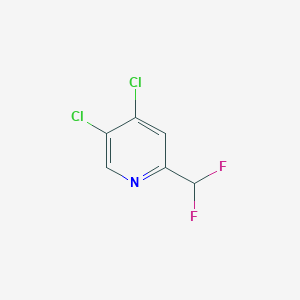
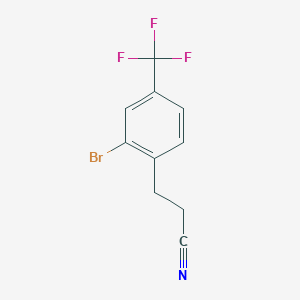

![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
